4-Chloro-2-fluorophenyl cyclopropyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

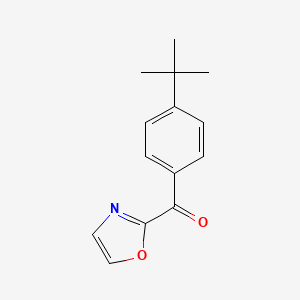

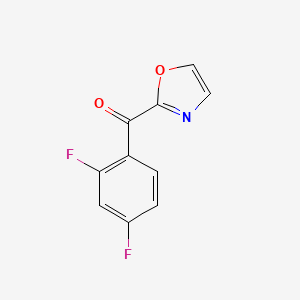

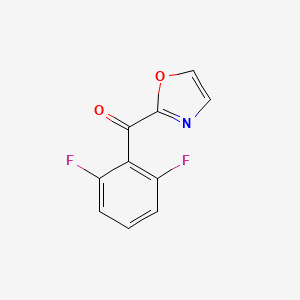

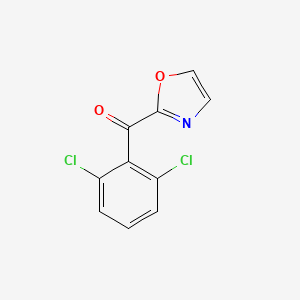

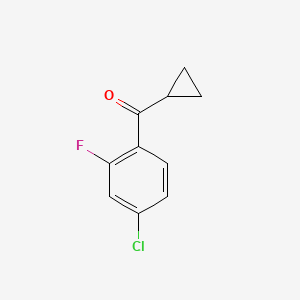

“4-Chloro-2-fluorophenyl cyclopropyl ketone” is a chemical compound with the molecular formula C10H8ClFO . It is also known as "(2-chloro-4-fluorophenyl)(cyclopropyl)methanone" . The compound is used in various chemical reactions and has potential applications in different fields of chemistry .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluorophenyl cyclopropyl ketone” consists of a cyclopropyl group attached to a ketone group, which is further connected to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the 4th position and a fluorine atom at the 2nd position .Aplicaciones Científicas De Investigación

Synthesis Techniques and Reactions

4-Chlorophenyl cyclopropyl ketone is synthesized using acylation and cyclization, starting with 4-chlorobutyryl chloride and chlorobenzene. This process yields an intermediate for flucycloxuron, an insecticide, in a "one-pot" reaction with an impressive yield of 70.6% (Gao Xue-yan, 2011).

The preparation of cyclopropyl methyl ketone from 1-chloro-4-pentanone and potassium hydroxide demonstrates a high yield method, indicative of the compound's potential in various synthetic applications (A. Meshcheryakov & V. G. Glukhovtsev, 1959).

Chemical Properties and Interactions

1-Alkenyl cyclopropyl ketones, when activated by certain substituents, can undergo acid-catalyzed ring enlargement, leading to the production of cyclopentanone or cyclohexenone derivatives. This showcases the compound's versatility in chemical transformations (O. Tsuge, S. Kanemasa, T. Otsuka & Toshiro Suzuki, 1988).

The use of doubly activated cyclopropanes as precursors for the synthesis of functionalized pyrroles highlights the reactivity of such compounds under specific conditions (Ryan P. Wurz & A. Charette, 2005).

Application in Polymer Science

- Polyaryletherketones, synthesized from bis-4-halogenophenyl ketones, demonstrate the potential of 4-Chloro-2-fluorophenyl cyclopropyl ketone in the production of high molecular weight, crystalline polymers (T. E. Attwood, P. C. Dawson, J. Freeman, L. Hoy, J. Rose & P. A. Staniland, 1981).

Propiedades

IUPAC Name |

(4-chloro-2-fluorophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKWPFIGAHBKIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642505 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluorophenyl cyclopropyl ketone | |

CAS RN |

898790-24-4 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.